(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(7-6-13-4-1-10-21-13)17-12-14(15-5-2-11-22-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFANUBLDXKPHG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide is a derivative of chalcone, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and a pyrazole moiety, contributing to its pharmacological potential. The general formula can be represented as follows:
This structure allows for interactions with various biological targets, enhancing its therapeutic efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies : Research indicates that derivatives of furan and pyrazole exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells (MCF7) .
- Mechanism of action : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are notable. Similar structures have shown:
- Inhibition of COX enzymes : Compounds with a similar framework have been documented to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation markers in various models .
- Experimental results : In vivo studies demonstrated that derivatives exhibit significant reductions in paw edema in rat models, indicating potent anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial activity of the compound has also been explored:
- Broad-spectrum activity : Compounds related to this structure have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
Case Studies
- Anticancer Study : A study conducted on a series of pyrazole derivatives showed that modifications in the furan and pyrazole rings significantly enhanced anticancer activity against various cell lines. The study concluded that the presence of these groups plays a crucial role in targeting specific cancer pathways .
- Anti-inflammatory Research : In an experimental model, compounds similar to this compound were evaluated for their ability to reduce inflammation in induced arthritis models, demonstrating significant efficacy compared to traditional NSAIDs .
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Research indicates that compounds with similar structures exhibit significant biological activities:
-
Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, pyrazole derivatives have been reported to induce apoptosis in lung and colon cancer cell lines .
Cell Line IC50 Value (µM) Mechanism of Action H460 (Lung) 15 Apoptosis induction HT29 (Colon) 20 Cell cycle arrest - Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Similar furan-based compounds have demonstrated activity against various bacterial strains, suggesting a possible application in developing new antibiotics .
Medicine
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with specific molecular targets may lead to novel therapeutic agents for treating diseases such as cancer and infections.
Industrial Applications
In industry, this compound may find applications in:
-
Material Science : Due to its acrylamide functionality, it can be used in polymer synthesis or as a cross-linking agent in various materials.
Application Description Polymer Synthesis Used as a monomer for producing polymers Coatings Potential use in protective coatings
Study on Anticancer Activity
A study published in ACS Chemical Neuroscience evaluated the anticancer effects of similar furan-based compounds. Researchers found that these compounds inhibited tumor growth in vivo, demonstrating their potential as therapeutic agents .
Antimicrobial Research
Another research article highlighted the antimicrobial properties of furan derivatives. The study tested several compounds against bacterial strains and found that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics .
Chemical Reactions Analysis
Hydrolysis of the Acrylamide Moiety
The acrylamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating bioactive metabolites.
Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by proton transfer and bond cleavage.
Electrophilic Aromatic Substitution on Furan Rings
The electron-rich furan rings participate in electrophilic substitutions, though steric hindrance from adjacent groups modulates reactivity.
Regioselectivity : Controlled by the directing effects of the existing substituents and steric factors.
Cycloaddition Reactions
The α,β-unsaturated acrylamide system engages in Diels-Alder reactions, forming six-membered rings.
Kinetics : Second-order rate constants correlate with dienophile electrophilicity (e.g., for maleic anhydride) .
Coordination with Metal Ions
The pyrazole nitrogen and acrylamide carbonyl act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Applications : Metal complexes show enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to the free ligand .
Radical Reactions
The acrylamide’s double bond undergoes radical-initiated polymerization or addition reactions.
Mechanism : Propagation via acrylamide radical intermediates, confirmed by ESR spectroscopy .
Reductive Amination
The ethylamine side chain facilitates reductive amination with aldehydes or ketones.
Oxidative Degradation
Furan rings are susceptible to oxidative ring-opening, particularly under strong oxidizing conditions.
Kinetics : Pseudo-first-order rate constant for ozonolysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key analogs and their structural variations are summarized below:
Notes:
- The target compound’s dual furan and pyrazole substituents distinguish it from DM497 (thiophene) and DM480 (indoline).
- The sulfamoylbenzothiazole group in introduces enhanced hydrogen-bonding capacity compared to the pyrazole-ethyl group in the target compound.
Key Structural-Activity Relationships (SAR)
Pyrazole groups (target compound) may confer metabolic stability compared to indoline (DM480) .
Electron-Withdrawing Groups: Cyano groups () increase electrophilicity, enhancing interactions with enzymatic active sites.
Bulkier Substituents :
- Sulfamoylbenzothiazole () or dichlorophenyl () groups improve target selectivity but may reduce solubility.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 1H-Pyrazole-1-ethylamine backbone : Serves as the central scaffold.
- Furan-2-yl substituents : Introduced via alkylation and acylation.
- (E)-Acrylamide moiety : Ensures rigidity and hydrogen-bonding capacity.
Strategic disconnections focus on sequential assembly:
Synthesis of the 1H-Pyrazole Core
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic conditions. For example:
$$
\text{Hydrazine hydrate} + \text{1,3-diketone} \xrightarrow{\text{TiCl}_4, \text{pyridine}} \text{3-substituted-1H-pyrazole} \quad (68–81\% \text{ yield})
$$
Titanium tetrachloride (TiCl₄) acts as a Lewis acid, enhancing electrophilicity at the carbonyl carbons.
Table 1: Representative Conditions for Pyrazole Synthesis
| Reagent System | Temperature | Yield (%) | Reference |
|---|---|---|---|
| TiCl₄, pyridine | 80°C | 75 | |
| H₂SO₄, ethanol | Reflux | 68 |
Functionalization with Ethylamine and Furan Moieties
Alkylation of Pyrazole Nitrogen
The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃):
$$
\text{Pyrazole} + \text{ClCH₂CH₂NH}_2 \xrightarrow{\text{DMF, K₂CO₃}} \text{N-(2-aminoethyl)pyrazole} \quad (70–85\% \text{ yield})
$$
Dimethylformamide (DMF) facilitates solubility, while elevated temperatures (60–80°C) drive the reaction to completion.
Introduction of Furan-2-yl Groups
Furan-2-yl substituents are introduced via Suzuki–Miyaura cross-coupling:
$$
\text{N-(2-aminoethyl)pyrazole} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₃PO₄}} \text{Di-furan-substituted intermediate} \quad (66–81\% \text{ yield})
$$
Palladium catalysis ensures regioselectivity, with 1,4-dioxane as the optimal solvent.
Acrylamide Formation and Stereochemical Control
Acylation with Furan-2-ylacryloyl Chloride
The ethylamine intermediate reacts with furan-2-ylacryloyl chloride under basic conditions:
$$
\text{Di-furan intermediate} + \text{Furan-2-ylacryloyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{(E)-Acrylamide} \quad (48–68\% \text{ yield})
$$
Triethylamine (Et₃N) scavenges HCl, while tetrahydrofuran (THF) maintains reaction homogeneity. The (E)-configuration is favored due to steric hindrance during the elimination step.
Table 2: Optimization of Acrylamide Coupling
| Base | Solvent | Temperature | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 0°C → RT | 9:1 | 65 |
| Pyridine | DCM | Reflux | 6:1 | 58 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example:
- Pyrazole cyclocondensation : Achieved in <10 minutes at 120°C under pressurized conditions.
- In-line purification : Chromatography columns remove byproducts, achieving >95% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation : Use of bulky diketones (e.g., 2,2,6,6-tetramethylheptanedione) directs substitution to the desired position.
- Acrylamide Isomerization : Low-temperature conditions (0–5°C) and rapid workup preserve the (E)-configuration.
- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers and unreacted intermediates.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes or receptors) .
- Molecular Dynamics (MD) Simulations : Models binding interactions with putative targets (e.g., kinase domains) by simulating ligand-protein docking over nanosecond timescales .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with observed bioactivity (e.g., anti-inflammatory or anticancer effects) .
How should researchers address contradictions in reported biological activity data for structurally similar acrylamides?
Advanced Research Question
Contradictions may arise from variations in:
- Purity : Impurities ≥2% can skew bioassay results. Validate purity via HPLC-MS and elemental analysis .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO concentration) .
- Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., pyrazole substitution) contributing to activity discrepancies .
What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?
Basic Research Question
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >150°C indicates suitability for high-temperature formulations) .
- Photostability Testing : Expose to UV light (λ = 254 nm) to assess furan ring susceptibility to photooxidation .
How can researchers elucidate the mechanism of action for this compound in anti-exudative or anti-inflammatory contexts?
Advanced Research Question
- In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages using ELISA .
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, MAPK) to identify inhibitory targets via radioligand binding assays .
- Gene Expression Analysis : Perform RNA-seq on treated cells to map pathways (e.g., NF-κB or COX-2) modulated by the compound .
What safety and handling protocols are critical given the limited toxicological data for this compound?
Basic Research Question
- Acute Toxicity Testing : Follow OECD Guidelines 423 (oral administration in rodents) to determine LD50.
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and P2 respirators to prevent inhalation/contact .
- Waste Disposal : Incinerate at >1000°C to prevent environmental release of furan/pyrazole derivatives .
How can crystallographic data resolve ambiguities in molecular conformation during polymorph screening?
Advanced Research Question
- Single-Crystal XRD : Identifies dominant polymorphs and hydrogen-bonding networks (e.g., amide-pyrazole interactions) .
- Powder XRD : Detects amorphous vs. crystalline phases in bulk samples, with Rietveld refinement for quantification .
- DSC Analysis : Correlates melting endotherms with polymorph stability (e.g., Form I vs. Form II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
